molecular formula C11H16BrNO2 B13253516 4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline

4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13253516
M. Wt: 274.15 g/mol
InChI Key: JSASNRQMPULTFF-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative characterized by a bromine atom at the para position (C4), a methoxy group at the meta position (C3), and a 1-methoxypropan-2-yl group attached to the nitrogen atom. Its structure combines electron-withdrawing (Br) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C11H16BrNO2/c1-8(7-14-2)13-9-4-5-10(12)11(6-9)15-3/h4-6,8,13H,7H2,1-3H3

InChI Key

JSASNRQMPULTFF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-N-(1-methoxypropan-2-yl)aniline.

    Substitution: Formation of 4-substituted-3-methoxy-N-(1-methoxypropan-2-yl)aniline derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Brominated Anilines

Compound Name Substituent Positions N-Substituent Key References
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline C4-Br, C3-OCH₃ 1-Methoxypropan-2-yl Target Compound
3-Bromo-N-(1-methoxypropan-2-yl)aniline C3-Br 1-Methoxypropan-2-yl
(S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline C2-CH₂CH₃, C6-CH₃ 1-Methoxypropan-2-yl
4-Bromo-N,N-bis(4-methoxyphenyl)aniline C4-Br Bis(4-methoxyphenyl)
(E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline C4-Br, C2-CH₃ Imino-alkylidene chain
  • Positional Isomerism : The bromine position (C3 vs. C4) significantly impacts electronic effects. For example, 3-bromo derivatives () exhibit distinct resonance stabilization compared to the target compound’s para-bromo substitution, altering electrophilic substitution reactivity .
  • N-Substituent Effects: The 1-methoxypropan-2-yl group enhances solubility in polar aprotic solvents (e.g., DMF, methanol) compared to bulkier aryl groups like bis(4-methoxyphenyl) () .

Physicochemical and Reactivity Comparisons

Basicity and Electronic Effects

  • The target compound’s basicity (pKa ~4–5) is lower than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring (). This is comparable to 4-bromo-N,N-bis(4-methoxyphenyl)aniline (), where electron-donating methoxy groups slightly increase basicity relative to non-substituted analogs .
  • Bromine’s electron-withdrawing effect at C4 deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy group.

Crystallographic and Stability Data

  • Compounds like (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline () exhibit orthorhombic crystal systems (Pbca space group) with distinct unit cell parameters (a = 13.625 Å, b = 7.495 Å, c = 17.029 Å). The target compound’s crystal packing may differ due to its less rigid N-substituent .
  • Intermolecular hydrogen bonding involving the methoxypropan-2-yl group could enhance thermal stability, as seen in 4-bromo-N-(3,4,5-trimethoxybenzaldehyde)aniline () .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is C12H16BrNO3C_{12}H_{16}BrNO_3. The presence of various functional groups—such as the bromine atom at the para position and methoxy groups—imparts distinct chemical properties that can influence its biological interactions.

Property Description
Molecular Weight 303.17 g/mol
Solubility Soluble in organic solvents (e.g., ethanol)
Chemical Stability Stable under standard laboratory conditions

Biological Activities

While specific studies on the biological activity of 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline are sparse, compounds with similar structures have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with bromine substitutions often show enhanced antimicrobial properties. For instance, related anilines have demonstrated efficacy against a range of bacterial strains.
  • Antitumor Activity : Some derivatives of aniline have been investigated for their potential as anticancer agents. The unique substitution pattern in 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline may provide similar therapeutic potential.

Table 1: Biological Activities of Related Compounds

Compound Biological Activity Reference
4-Bromo-N-(1-methoxypropan-2-yl)-2-nitroanilineAntimicrobial, Antitumor
4-Bromo-N-(1-methoxypropan-2-yl)-2-methyl-anilineAntifungal, Antiviral
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-anilinePotential anti-inflammatory

The exact mechanism of action for 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds often act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Interaction : The presence of methoxy groups can enhance binding affinity to specific receptors, potentially modulating signaling pathways.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of brominated anilines found that compounds with a similar structure to 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position and electronic effects on antimicrobial efficacy.

Study on Antitumor Potential

Research into structurally related compounds indicated that certain anilines could inhibit cancer cell proliferation by inducing apoptosis. This suggests that further investigation into the apoptotic pathways affected by 4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline could reveal its potential as an anticancer agent.

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